The synthesis of 2-Morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate involves multiple steps, typically starting from simpler organic compounds. While specific synthesis pathways can vary, the general approach includes:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide for optimal solubility and reactivity.
The molecular structure of 2-Morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate can be described as follows:
The structural configuration allows for potential hydrogen bonding due to hydroxyl and ether functionalities, which may influence its interaction with biological targets .
The chemical reactivity of 2-Morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate primarily involves:
The mechanism of action for 2-Morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-benzofuran)-4-methylhexenoate is primarily through inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis pathway for purine nucleotides, essential for lymphocyte proliferation.
By inhibiting IMPDH, Mycophenolate Mofetil effectively reduces lymphocyte proliferation, thereby suppressing the immune response necessary for organ rejection post-transplantation .
The physical and chemical properties of 2-Morpholin–4–ylethyl 6-(4-hydroxy–6–methoxy–7–methyl–3–oxo–1H–benzofuran–5–yl)–4–methylhex–4–enoate include:
The primary applications of 2-Morpholin–4–ylethyl 6-(4-hydroxy–6–methoxy–7–methyl–3–oxo–1H–benzofuran–5–yl)–4–methylhex–4–enoate include:
The synthesis of the target compound begins with the meticulous construction of the 4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran core. This process employs a Pd-catalyzed Sonogashira cross-coupling between 5-iodo-4-hydroxy-6-methoxy-7-methylisobenzofuran-1(3H)-one and protected propargyl alcohols, followed by electrophilic cyclization. Key innovations include microwave-assisted steps that reduce reaction times from 18 hours to 35 minutes while improving yields by 22–28% [1] [2]. The cyclization is highly sensitive to electrophile choice, with iodine yielding 89% efficiency compared to 67% for bromine due to enhanced regioselectivity.
Table 1: Benzofuran Core Synthesis Optimization
| Method | Reaction Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Conventional Heating | 18 h | 62 | Toluene, Pd(PPh₃)₂Cl₂ (5 mol%) |
| Microwave-Assisted | 35 min | 90 | DMF, Pd/C (3 mol%) |
| Electrophilic Cyclization | 2 h | 89 | I₂, CH₂Cl₂, 0°C |
Post-cyclization, the hexenoate side chain is installed via Horner-Wadsworth-Emmons olefination. This step requires stoichiometric control to minimize Z-isomer formation (<5%), achieved through slow addition of phosphonate esters at –40°C. The benzofuran’s C5 position is activated for subsequent coupling by selective deprotonation with LDA at –78°C [2] [4].
Regioselectivity challenges arise during C5-alkylation due to competing O- vs. C-acylation. Protecting group strategies mitigate this: silyl ethers (TBS) shield the C4 phenol (yield: 95%), while orthogonal protection with MOM groups allows selective deprotection under acidic conditions. Enzymatic acylation using Candida antarctica lipase B achieves 98% regioselectivity for C5-acylation over O-acylation—superior to chemical methods (72% selectivity) [3] [7].
Table 2: Regioselective Functionalization Approaches
| Method | Regioselectivity (%) | Yield (%) | Limitations |
|---|---|---|---|
| TBS Protection | >99 | 95 | Requires deprotection step |
| Enzymatic Acylation | 98 | 88 | Substrate-specific |
| Direct Friedel-Crafts | 72 | 80 | Over-acylation (15–20%) |
Computational modeling (DFT) reveals that steric hindrance from the C7-methyl group directs electrophiles to C5, with a 3.8 kcal/mol energy preference over C6. This insight enables solvent-free Fries rearrangements at 130°C, affording 93% yield without enzymatic aids [3] [6].
The morpholine moiety is introduced through SN₂ reaction between 2-chloroethylamine and morpholine, generating 4-(2-chloroethyl)morpholine hydrochloride. This intermediate reacts with the carboxylic acid precursor under optimized conditions: DIPEA (3 eq.) in THF at 60°C for 6 hours, achieving 91% conversion. Catalytic KI (10 mol%) suppresses N-alkylation byproducts (<2%) [2] [6].
Solvent polarity critically influences nucleophilicity: less polar solvents (toluene) reduce quaternary ammonium salt formation from 15% to 4%. Retrosynthesis algorithms (SYNTHIA®) identify morpholine as the optimal nucleophile over piperidine (ΔG‡ = –2.3 kcal/mol), balancing steric accessibility and electronic activation [6].
Esterification with the morpholinoethanol moiety enhances log P by 1.8 units compared to the acid precursor, significantly improving membrane permeability. In vitro Caco-2 studies confirm passive diffusion (Papp = 12.7 × 10⁻⁶ cm/s), 3.6-fold higher than the parent acid. Butyrate ester analogues demonstrate 10.52% bioavailability in rat models—a 6.7-fold increase over non-esterified forms [2] [4] [7].
Table 3: Ester Chain Impact on Bioavailability
| Ester Chain Length | log P | Caco-2 Papp (×10⁻⁶ cm/s) | Bioavailability (%) |
|---|---|---|---|
| Parent Acid | 1.2 | 3.5 | 1.57 |
| Ethyl Ester | 2.5 | 8.1 | 5.80 |
| Morpholinoethyl | 3.0 | 12.7 | 19.57* |
| Dodecyl Ester | 8.9 | 15.3 | 7.20† |
*Calculated for rat plasma; †Cytotoxicity observed at >10 μM
Enzymatic hydrolysis studies reveal that the morpholinoethyl ester is cleaved by human carboxylesterase-2 (t₁/₂ = 45 min), enabling controlled release. Lipid-based prodrug formulations (e.g., linoleic acid conjugates) further enhance lymphatic absorption by 32% [4] [7].
Solvent selection profoundly impacts the final esterification yield. COSMO-RS modeling identifies DMF/THF (3:1 v/v) as optimal, reducing transition-state energy by 4.2 kcal/mol versus neat DMF. Catalyst screening shows Pd/C (3 mol%) outperforms Pd(PPh₃)₄ in Sonogashira steps due to suppressed alkyne homocoupling [1] [5].
Table 4: Solvent/Catalyst System Performance
| System | Yield (%) | Byproducts (%) | Key Advantages |
|---|---|---|---|
| Pd/C in DMF/THF (3:1) | 94 | <1 | Low homocoupling |
| Pd(OAc)₂ in Dioxane | 85 | 8 | Cost-effective |
| CuI/DABCO in DMF | 78 | 12 | Copper-free alternative |
Temperature control is critical: 150°C maximizes Heck coupling efficiency (ΔYield = +38% vs. 110°C), while esterification requires 60°C to prevent morpholine degradation. Statistical design (ANOVA) confirms temperature contributes 79% to yield variance (p < 0.001) [1] [5].
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4